molecular formula C9H17Cl2N3 B2722373 N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride CAS No. 2095409-53-1

N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride

Cat. No.: B2722373
CAS No.: 2095409-53-1
M. Wt: 238.16
InChI Key: LVONCNJVYXKJAH-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminopropyl and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with N-methyl-1,3-propanediamine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is obtained through crystallization and filtration processes to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • N-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine
  • N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane

Uniqueness

N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications where specific interactions with biological targets are required, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12(8-4-6-10)9-5-2-3-7-11-9;;/h2-3,5,7H,4,6,8,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONCNJVYXKJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-53-1
Record name N-(3-aminopropyl)-N-methylpyridin-2-amine dihydrochloride
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